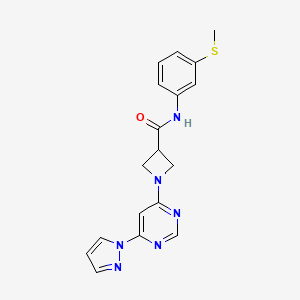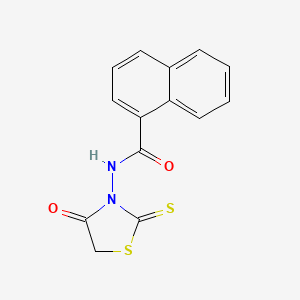![molecular formula C12H19NO3 B2947920 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester CAS No. 1369502-46-4](/img/structure/B2947920.png)
6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of compounds with the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a part of the family of tropane alkaloids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .
Mechanism of Action
Target of Action
Tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, also known as 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester, is a complex organic compound. It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Advantages and Limitations for Lab Experiments
The advantages of using 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester in lab experiments include its high yield and purity, as well as its potential applications in drug discovery. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester. One potential area of research is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, this compound may have applications in the treatment of other diseases such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential applications of this compound in drug discovery.
Synthesis Methods
The synthesis of 6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with sodium hydride and methyl iodide. This reaction results in the formation of the desired product, which can be purified using column chromatography. The yield of this reaction is typically high, and the purity of the product can be confirmed using NMR spectroscopy.
Scientific Research Applications
6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester has been studied extensively for its potential applications in drug discovery. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-9(7-13)10(14)5-8/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPZHQDUXIZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2947837.png)

![N-cyclopropyl-3-[4-(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2947842.png)


![1-{[2,5-Bis(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]carbonyl}pyrrolidine](/img/structure/B2947848.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2947849.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2947850.png)
![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3,3-Dimethyl-4-[1-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2947857.png)

![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)
![2-({[3-(4-fluorophenyl)-3-oxopropylidene]amino}oxy)-N-(5-iodo-2-pyridinyl)acetamide](/img/structure/B2947860.png)